molecular formula C16H19N3O3 B11677856 N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Cat. No.: B11677856
M. Wt: 301.34 g/mol
InChI Key: POSRKGYMQKYDPS-GZTJUZNOSA-N
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Description

N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a complex organic compound with the molecular formula C18H19N5O3. This compound is known for its unique structure, which includes a hydrazide group, a pyrrole ring, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory, antioxidant, and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
  • N’-(1-(4-methoxyphenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Uniqueness

N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C16H19N3O3/c1-11(12-6-7-14(20)15(9-12)22-3)17-18-16(21)10-13-5-4-8-19(13)2/h4-9,20H,10H2,1-3H3,(H,18,21)/b17-11+

InChI Key

POSRKGYMQKYDPS-GZTJUZNOSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CN1C)/C2=CC(=C(C=C2)O)OC

Canonical SMILES

CC(=NNC(=O)CC1=CC=CN1C)C2=CC(=C(C=C2)O)OC

Origin of Product

United States

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